

Application Notes and Protocols for Assessing IDH-305 Efficacy in Cholangiocarcinoma Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of **IDH-305**, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in preclinical models of cholangiocarcinoma (CCA).

Introduction

Cholangiocarcinoma is a highly aggressive malignancy of the biliary tract with limited therapeutic options. A subset of intrahepatic cholangiocarcinomas (iCCA) harbors mutations in the isocitrate dehydrogenase 1 (IDH1) gene, most commonly at the R132 residue. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. **IDH-305** is a brain-penetrant, orally bioavailable small molecule inhibitor that selectively targets mutant IDH1 enzymes. Preclinical studies have demonstrated its ability to reduce 2-HG levels and inhibit tumor growth in various cancer models.[1][2] This document outlines the methodologies to assess the therapeutic potential of **IDH-305** in IDH1-mutant cholangiocarcinoma models.

Data Presentation

Table 1: In Vitro Efficacy of IDH-305



Cell Line	IDH1 Mutation Status	Assay Type	IDH-305 Concentrati on	Observed Effect	Reference
RBE	R132S	Ferroptosis Assay	5 nM	Reversal of erastin-induced ferroptosis	[3]
HCT116 (Colorectal)	R132H	2-HG Reduction	IC50 = 24 nM	Significant reduction in 2-HG levels	[1]

Table 2: In Vivo Efficacy of IDH-305 in a Patient-Derived Xenograft (PDX) Model (Melanoma)

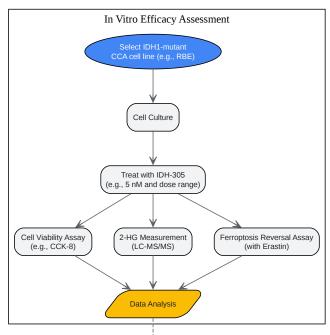
Animal Model	Tumor Type	IDH-305 Dosage	Administr ation Route	Treatmen t Duration	Key Findings	Referenc e
Nude Mice	HMEX2838 - IDH1R132 C/+ PDX	30, 100, 300 mg/kg BID	Oral (p.o.)	21 days	Dose- dependent reduction in tumor 2- HG levels; significant anti-tumor activity at 100 mg/kg and partial tumor regression at 300 mg/kg.	[1][4]

Mandatory Visualizations Signaling Pathway

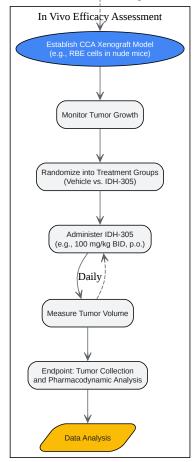


Caption: IDH1 mutant signaling pathway and the mechanism of action of IDH-305.

Experimental Workflow



Promising results lead to in vivo studies





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Caption: Experimental workflow for assessing **IDH-305** efficacy.

Experimental Protocols In Vitro Studies

- 1. Cell Culture
- Cell Line: RBE human cholangiocarcinoma cell line (harboring IDH1 R132S mutation).
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- 2. Cell Viability Assay (CCK-8)
- Objective: To determine the effect of **IDH-305** on the proliferation of RBE cells.
- Procedure:
 - Seed RBE cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
 - Prepare serial dilutions of **IDH-305** in culture medium (e.g., 0, 1, 5, 10, 50, 100 nM).
 - Replace the medium in the wells with the medium containing different concentrations of IDH-305.
 - Incubate the plate for 72 hours.
 - \circ Add 10 μ L of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
 - Calculate the cell viability as a percentage of the vehicle-treated control.



3. 2-HG Measurement

- Objective: To quantify the inhibition of mutant IDH1 activity by measuring 2-HG levels.
- Procedure:
 - Seed RBE cells in a 6-well plate and grow to 80-90% confluency.
 - Treat cells with IDH-305 (e.g., 5 nM) or vehicle for 48 hours.
 - Harvest the cells and extract metabolites using a methanol/water/chloroform extraction method.
 - Analyze the 2-HG levels in the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
- 4. Ferroptosis Reversal Assay
- Objective: To assess the ability of IDH-305 to reverse the sensitization of IDH1-mutant cells to ferroptosis.[3]
- Procedure:
 - Seed RBE cells in a suitable culture plate.
 - Pre-treat the cells with 5 nM IDH-305 for 24 hours.
 - Induce ferroptosis by adding a ferroptosis-inducing agent (e.g., erastin).
 - Assess cell death using a suitable method (e.g., propidium iodide staining and fluorescence microscopy).
 - Compare the extent of cell death in cells treated with erastin alone versus those pretreated with IDH-305.

In Vivo Studies

1. Cholangiocarcinoma Xenograft Model



- Animal Model: Female athymic nude mice (6-8 weeks old).
- · Cell Line: RBE cells.

Procedure:

- \circ Subcutaneously inject 5 x 10⁶ RBE cells suspended in 100 μ L of a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.
- Monitor tumor growth by measuring tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²).
- When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

2. **IDH-305** Treatment

• Objective: To evaluate the anti-tumor efficacy of **IDH-305** in the RBE xenograft model.

Procedure:

- Control Group: Administer vehicle control (formulation to be determined based on IDH-305 solubility) orally (p.o.) twice daily (BID).
- Treatment Group: Administer IDH-305 at a dose of 100 mg/kg (or other relevant doses based on tolerability studies) orally (p.o.) twice daily (BID).[1][4]
- Continue treatment for 21 days or until the tumor volume in the control group reaches a predetermined endpoint.
- Monitor animal body weight and general health throughout the study.

3. Efficacy and Pharmacodynamic Assessment

- Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition at the end of the study.
- Pharmacodynamic Analysis:



- At the end of the treatment period, collect tumor tissue and plasma samples.
- Measure 2-HG levels in the tumor tissue and plasma using LC-MS/MS to confirm target engagement.
- Perform histological analysis (e.g., H&E staining, Ki-67 staining for proliferation) on tumor tissues.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of **IDH-305** in IDH1-mutant cholangiocarcinoma models. The combination of in vitro and in vivo experiments will enable a thorough assessment of the compound's efficacy, mechanism of action, and potential as a therapeutic agent for this challenging cancer. The provided diagrams and structured data tables are intended to facilitate experimental design and data interpretation.

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